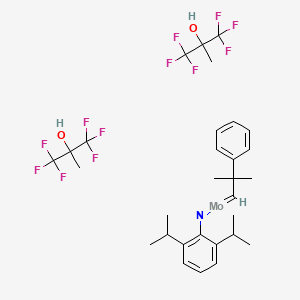

((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate: is a complex organometallic compound. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research. The compound contains molybdenum at its core, coordinated with a phenyl imino group and a phenylpropylidene ligand, along with hexafluoro-2-methylpropan-1-olate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate typically involves the reaction of molybdenum hexafluoride with appropriate ligands under controlled conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent, with photolysis (UV/VIS irradiation) at low temperatures (e.g., -80°C to 0°C) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate undergoes various types of chemical reactions, including:

Oxidation and Reduction: The molybdenum center can participate in redox reactions, altering its oxidation state.

Substitution: Ligands attached to the molybdenum can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include norbornadiene and other olefins. Reactions are often conducted in solvents like THF, with photolysis at low temperatures to control the reaction kinetics .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with norbornadiene can lead to the formation of complex molybdenum-olefin adducts.

Scientific Research Applications

Catalytic Applications

One of the primary applications of molybdenum complexes is their role as catalysts in chemical reactions. The specific compound has shown potential in:

- Olefin Metathesis : Molybdenum complexes are known for their ability to catalyze olefin metathesis reactions. This reaction is crucial in the synthesis of various polymers and fine chemicals. The unique electronic properties imparted by the diisopropylphenyl group enhance the reactivity of the molybdenum center, making it effective for this purpose.

- Hydrocarbon Activation : The compound can facilitate the activation of hydrocarbons, enabling the cleavage of C-H bonds. This property is particularly valuable in synthetic organic chemistry where selective functionalization of hydrocarbons is desired.

Materials Science

In materials science, organometallic compounds like ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) are utilized for:

- Thin Film Deposition : The compound can serve as a precursor for thin film deposition techniques. Its volatility and stability under deposition conditions make it suitable for producing high-quality molybdenum oxide films used in electronic devices.

- Photovoltaic Applications : Molybdenum complexes have been explored for their potential use in photovoltaic cells due to their ability to form conductive films that can enhance charge transport.

Pharmaceutical Applications

The unique structure of this molybdenum complex allows for exploration in pharmaceutical chemistry:

- Drug Development : Research indicates that metal complexes can exhibit biological activity. The specific compound may be investigated for its potential as an anticancer agent or in other therapeutic areas due to its ability to interact with biological molecules.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of molybdenum complexes similar to ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI):

- Study on Olefin Metathesis : A recent study demonstrated that a related molybdenum complex significantly improved yields in olefin metathesis reactions compared to traditional catalysts. The incorporation of bulky groups like diisopropylphenyl was found to stabilize the active species during the reaction .

- Hydrocarbon Activation Research : Another investigation focused on the hydrocarbon activation capabilities of molybdenum complexes. It was shown that these complexes could selectively activate C-H bonds under mild conditions, paving the way for new synthetic methodologies .

- Thin Film Deposition Techniques : Research exploring thin film deposition highlighted that using this compound as a precursor resulted in films with superior electrical properties compared to those produced from other metal sources .

Mechanism of Action

The compound exerts its effects primarily through its role as a catalyst. The molybdenum center facilitates the activation of substrates, allowing for efficient chemical transformations. The imino and phenylpropylidene ligands play a crucial role in stabilizing the reactive intermediates, while the hexafluoro-2-methylpropan-1-olate groups enhance the compound’s stability and solubility in organic solvents .

Comparison with Similar Compounds

Similar Compounds

Schrock’s Catalyst: Another molybdenum-based catalyst with similar applications in olefin metathesis.

Grubbs’ Catalyst: A ruthenium-based catalyst used for similar purposes but with different ligand structures.

Uniqueness

((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate is unique due to its specific ligand arrangement, which provides distinct catalytic properties and stability compared to other catalysts .

Biological Activity

The compound ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate represents a class of organometallic complexes that have garnered interest in medicinal chemistry due to their potential biological activities. Molybdenum (Mo) complexes are known to exhibit various biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound by reviewing relevant literature and presenting data on its effects.

The molecular formula of the compound is C30H35F12MoNO2, with a molecular weight of approximately 765.55 g/mol. Its structure includes a molybdenum center coordinated by an imino ligand and a hexafluoroalkoxide group. The unique properties of molybdenum complexes often stem from their ability to interact with biological macromolecules.

Antibacterial Activity

Research indicates that molybdenum complexes can exhibit varying levels of antibacterial activity. A study evaluating several molybdenum(VI) complexes found that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as Staphylococcus aureus and Escherichia coli, with results showing some complexes had Minimum Inhibitory Concentrations (MICs) as low as 32 μg/mL .

Anticancer Activity

Molybdenum complexes have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that some molybdenum(VI) complexes exhibited selective cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and THP-1 (monocytic leukemia) . The mechanism behind this cytotoxicity may involve the interaction of the complex with DNA or other cellular targets, leading to disruption in cell division and apoptosis.

Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, some molybdenum complexes have shown anti-inflammatory activity. A study reported that certain molybdenum compounds could inhibit carrageenan-induced paw edema in animal models, suggesting potential for therapeutic use in inflammatory conditions . This effect may be attributed to the modulation of enzyme activity involved in inflammation pathways.

The biological activity of molybdenum complexes is believed to involve several mechanisms:

- DNA Interaction : Molybdenum complexes may bind to DNA at nitrogen positions in purine bases, affecting replication and transcription processes .

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that molybdenum complexes can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of molybdenum complexes:

- Case Study 1 : A study on the antibacterial efficacy of a series of molybdenum(VI) complexes showed that modifications in ligand structures significantly influenced their activity against S. aureus and E. coli, with one complex achieving a notable MIC value .

- Case Study 2 : Research conducted on the cytotoxic effects against HepG2 cells indicated that specific molybdenum complexes led to increased cell death rates compared to controls, suggesting potential as chemotherapeutic agents .

Data Summary

Properties

IUPAC Name |

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVDWEMQFYIDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37F12MoNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.